N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline
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Overview
Description
N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is a complex organic compound characterized by its unique structure, which includes a quinoline core, methoxy and benzyl substituents, and a dithiolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline core, introduction of the methoxy and benzyl groups, and the construction of the dithiolo ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling pathways, or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties and applications.
Methoxy-substituted compounds: These compounds contain methoxy groups, which can influence their reactivity and biological activity.
Dithiolo compounds: These compounds contain dithiolo rings, which can impart unique chemical and physical properties.
Uniqueness
N-[(1Z)-5-benzyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline is unique due to its combination of structural features, including the quinoline core, methoxy and benzyl substituents, and the dithiolo ring. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N2OS2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-benzyl-8-methoxy-4,4-dimethyl-N-(4-methylphenyl)dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C27H26N2OS2/c1-18-10-12-20(13-11-18)28-26-24-22-16-21(30-4)14-15-23(22)29(17-19-8-6-5-7-9-19)27(2,3)25(24)31-32-26/h5-16H,17H2,1-4H3 |
InChI Key |
JWSCMUJLKGJPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5)(C)C)SS2 |
Origin of Product |
United States |
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